molecular formula C12H14BrIO5 B12629417 C12H14BrIO5

C12H14BrIO5

Cat. No.: B12629417
M. Wt: 445.04 g/mol
InChI Key: KMKUGSBGWATLAO-UHFFFAOYSA-N
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Description

C₁₂H₁₄BrIO₅ is a halogenated organic compound containing bromine (Br), iodine (I), and oxygen (O) substituents. The presence of iodine and bromine confers distinct electronic and steric properties, influencing reactivity, polarity, and biological interactions. NMR data from structurally related compounds (e.g., ¹H and ¹³C NMR in CDCl₃) are critical for confirming stereochemistry and substituent positions .

Properties

Molecular Formula

C12H14BrIO5

Molecular Weight

445.04 g/mol

IUPAC Name

2-(4-bromophenoxy)-6-(iodomethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H14BrIO5/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,15-17H,5H2

InChI Key

KMKUGSBGWATLAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2C(C(C(C(O2)CI)O)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H14BrIO5 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromophenol and iodinated compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The synthetic route may involve halogenation, etherification, and hydroxylation reactions. For instance, bromophenol can undergo iodination to introduce the iodine atom, followed by etherification with an oxane derivative to form the final compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Raw Material Procurement: Sourcing high-purity bromophenol and iodinated intermediates.

    Reaction Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C12H14BrIO5: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromine and iodine atoms can be reduced to form dehalogenated products.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dehalogenated alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

C12H14BrIO5: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C12H14BrIO5 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A: C₆H₅BBrClO₂ (CAS 1046861-20-4)

  • Molecular Weight : 235.27 g/mol (vs. ~449.05 g/mol for C₁₂H₁₄BrIO₅).
  • Halogens : Bromine (Br) and chlorine (Cl) vs. Br and I in C₁₂H₁₄BrIO₅.
  • Log P : XLOGP3 = 2.15 (indicating moderate lipophilicity) .
  • Solubility : 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

Compound B: C₁₅H₁₃NO (CAS 1215-59-4)

  • Molecular Weight : 223.27 g/mol.
  • Functional Groups : Indole-derived structure with an oxazole ring.
  • Log S : -2.99 (indicating lower aqueous solubility than C₁₂H₁₄BrIO₅) .
  • Synthesis : Utilizes Pd-catalyzed cross-coupling reactions, similar to methods for halogenated analogs .

Table 1: Key Comparative Properties

Property C₁₂H₁₄BrIO₅ (Hypothetical) C₆H₅BBrClO₂ C₁₅H₁₃NO
Molecular Weight ~449.05 235.27 223.27
Halogens Br, I Br, Cl None
Log P (XLOGP3) Estimated >3.0 2.15 N/A
Solubility (mg/mL) <0.1 (predicted) 0.24 0.24
BBB Permeability Likely low Yes No

Research Findings and Implications

Halogen Effects

  • Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius and polarizability increase molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability. This contrasts with chlorine’s smaller size and higher electronegativity, which favor solubility .
  • Reactivity : Bromine in C₆H₅BBrClO₂ participates in Suzuki-Miyaura couplings, while iodine in C₁₂H₁₄BrIO₅ may enable Ullmann or nucleophilic aromatic substitutions .

Molecular Weight and Solubility

  • Higher molecular weight in C₁₂H₁₄BrIO₅ (vs. C₆H₅BBrClO₂ and C₁₅H₁₃NO) correlates with lower predicted solubility (Log S < -3.0), limiting its use in aqueous systems but favoring lipid-rich environments .

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